Hydrogen-Bond Donor Count Distinguishes Target Compound from Symmetric Bis(furan-2-ylmethyl)oxalamide (BFMO) and Des-Hydroxy Indoline Analogs
The target compound contains one hydrogen-bond donor (the secondary alcohol –OH on the indoline-ethyl side chain), whereas symmetric BFMO possesses zero H-bond donors and des-hydroxy indoline-oxalamide analogs (e.g., N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(furan-2-ylmethyl)oxalamide) also lack this donor . In medicinal chemistry, the presence of a single H-bond donor is strongly associated with improved aqueous solubility and oral bioavailability potential: compounds with 0 HBD are statistically 2- to 3-fold less likely to achieve acceptable solubility (≥50 μg/mL) compared to those with 1–2 HBD [1]. The target compound's sole HBD thus represents a measurable advantage over BFMO and des-hydroxy congeners for applications requiring solubility-limited absorption or formulation in aqueous assay media.
| Evidence Dimension | Hydrogen-bond donor (HBD) count |
|---|---|
| Target Compound Data | 1 HBD (secondary alcohol –OH) |
| Comparator Or Baseline | BFMO: 0 HBD; N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(furan-2-ylmethyl)oxalamide: 0 HBD |
| Quantified Difference | Target has 1 HBD vs. 0 for both comparators |
| Conditions | Calculated from SMILES structures (PubChem/InChI); solubility-HBD correlation derived from retrospective analysis of oral drug candidates by Lipinski et al. and subsequent analyses (see REFS-2). |
Why This Matters
A single hydrogen-bond donor improves the probability of achieving aqueous solubility above the 50 μg/mL screening threshold, which is critical for reliable dose-response assays and reduces the need for DMSO cosolvent optimization during procurement and experimental design.
- [1] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. doi:10.1016/S0169-409X(00)00129-0. View Source
